molecular formula C6H6N4 B14038203 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B14038203
M. Wt: 134.14 g/mol
InChI Key: HGGDTOPISHLGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-rich heterocyclic compound of significant interest in pharmaceutical research and drug discovery. It belongs to the class of fused bicyclic [1,2,4]triazolopyrazines, which are recognized as valuable scaffolds in medicinal chemistry due to their similarity to purine bases, allowing them to function as potential bioisosteres . This core structure is isoelectronic with purines, making it a versatile framework for designing molecules that can interact with enzyme active sites, particularly in the development of protein kinase inhibitors . While specific biological data for this exact analog is limited in public sources, closely related [1,2,4]triazolo[1,5-a]pyrimidine and pyrazine derivatives have demonstrated a range of promising biological activities in scientific literature. These activities include potential anti-tumor properties, as some triazolopyrimidine derivatives have shown inhibitory effects on cancer cell proliferation . Furthermore, other analogs have been investigated for their antimicrobial activity and their ability to inhibit bacterial DNA Gyrase, a validated target for antibacterial agents . The structural motif is also found in compounds investigated as inhibitors of tyrosine kinase receptors, such as AXL, which are implicated in cell proliferation and survival in various cancers . As a building block, this compound provides a critical core for further synthetic elaboration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended for use in laboratory research only. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H6N4/c1-5-3-10-6(2-7-5)8-4-9-10/h2-4H,1H3

InChI Key

HGGDTOPISHLGPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=N2)C=N1

Origin of Product

United States

Preparation Methods

Cyclization of Amino-Triazole Precursors with β-Dicarbonyl Compounds

A widely used approach to synthesize 6-methyl-triazolo[1,5-a]pyrazine derivatives involves the cyclocondensation of amino-substituted triazole precursors with β-dicarbonyl compounds such as ethyl acetoacetate or acetylacetone. This method proceeds through nucleophilic addition of the amino group to the carbonyl, followed by oxidative cyclization to form the fused triazolopyrazine ring system.

  • Typical conditions: Refluxing ethanol or acetic acid as solvent, often under an oxygen or air atmosphere to promote oxidative dehydrogenation.
  • Catalysts: Pd(OAc)2 or Cu(OAc)2 have been tested but catalyst-free conditions with acetic acid and molecular oxygen have shown efficient conversion.
  • Temperature: Around 130°C.
  • Reaction time: Approximately 18 hours.
  • Yields: Can reach up to 94% under optimized conditions with acetic acid and oxygen atmosphere.
Entry Acid Equiv. Atmosphere Yield (%) of 6-Methyl Triazolopyrazine
1 2 (AcOH) Air 34
2 4 (AcOH) Air 52
3 6 (AcOH) Air 74
4 6 (AcOH) O2 94
5 6 (AcOH) Argon 6

Reaction conditions: 3 mmol amino-iminopyridine derivative, 3 mmol ethyl acetoacetate, ethanol 10 mL, 130°C, 18 h

This method benefits from high atom economy and green oxidants (molecular oxygen), making it environmentally friendly and scalable.

Microwave-Assisted Tandem Reactions

An alternative and efficient synthetic route uses microwave irradiation to promote the reaction between enaminonitriles and benzohydrazides in dry toluene at 140°C. This catalyst-free and additive-free method proceeds via transamidation, nucleophilic addition to nitrile, and subsequent condensation to form the triazolopyrazine ring.

This approach is suitable for laboratory-scale synthesis with potential industrial scalability due to its efficiency.

Oxidative Cyclization Using Oxidants

Oxidative cyclization of N-(2-pyridyl)amidines or related intermediates using oxidizing agents such as sodium hypochlorite, lead tetraacetate, manganese dioxide, or more environmentally benign oxidants like phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide can also yield triazolopyrazine derivatives.

  • Typical oxidants: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
  • Reaction conditions: Mild to moderate heating, solvent varies (often acetic acid or organic solvents).
  • Outcome: Efficient ring closure and formation of the triazolopyrazine core.

This method is flexible but requires careful handling of oxidants and byproducts.

Halogenation and Subsequent Substitution Reactions

In some synthetic schemes, halogenated triazolopyrazine intermediates are prepared by chlorination using phosphorus oxychloride (POCl3), followed by substitution reactions with nucleophiles to introduce methyl or other substituents at specific positions.

  • Example: Chlorination of intermediates to 8-chloro-6-methyl-triazolo[4,3-b]pyridazine.
  • Substitution: Nucleophilic aromatic substitution with amines or other nucleophiles.
  • Reagents: POCl3 for chlorination, nucleophiles for substitution.
  • Conditions: Reflux or heating under inert atmosphere.

This method is useful for functionalizing the triazolopyrazine scaffold at defined positions.

Mechanistic Insights

The general mechanism for the formation of 6-methyl-triazolo[1,5-a]pyrazine involves:

  • Step 1: Nucleophilic addition of the amino group of the triazole or amino-iminopyridine derivative to the β-dicarbonyl compound forming an adduct.
  • Step 2: Oxidative dehydrogenation promoted by molecular oxygen or oxidants to form an intermediate.
  • Step 3: Intramolecular cyclization and dehydration to yield the fused triazolopyrazine ring system.

This mechanism is supported by spectroscopic and crystallographic evidence, including X-ray crystallography of intermediates and final products.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range (%) Notes
Cross-Dehydrogenative Coupling Amino-iminopyridines + β-dicarbonyl Ethanol + AcOH, O2 atmosphere, 130°C, 18 h Catalyst-free, green oxidant, scalable 74 - 94 High atom economy, environmentally friendly
Microwave-Assisted Tandem Enaminonitriles + Benzohydrazides Dry toluene, 140°C, microwave Fast, catalyst-free, eco-friendly High (not specified) Suitable for lab and industrial scale
Oxidative Cyclization N-(2-pyridyl)amidines + oxidants Mild heating, various solvents Flexible oxidants, mild conditions Moderate to high Requires oxidant handling
Halogenation + Substitution Intermediates + POCl3 + nucleophiles Reflux, inert atmosphere Precise functionalization Moderate to high Useful for derivatization

Research Findings and Characterization

  • Spectroscopic Characterization: NMR (¹H, ¹³C), IR, and mass spectrometry confirm the structure of 6-methyl-triazolo[1,5-a]pyrazine derivatives. Key signals include methyl protons around δ 2.5 ppm and characteristic triazole and pyrazine ring signals.
  • X-ray Crystallography: Definitive structural confirmation of the fused ring system and substitution pattern.
  • Green Chemistry Aspect: Use of molecular oxygen as oxidant and catalyst-free conditions align with sustainable synthesis goals.
  • Scalability: Methods have been demonstrated at multi-gram scale with good reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency : 6-Methyl derivatives are synthesized in high yield (e.g., 87%) via hydrazine-mediated cyclization, avoiding multi-step routes required for halogenated analogs .
  • SAR Insights : Methyl groups at the 6-position balance lipophilicity and metabolic stability, whereas halogens (Cl, Br) improve reactivity for further derivatization .
  • Contradictions : While piperazine analogs show superior oral bioavailability (>80% in rats), methylated cores may offer better CNS penetration due to reduced polarity .

Biological Activity

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique triazole and pyrazine ring structure. The presence of the methyl group at the 6-position is significant for its biological activity. The molecular formula is C5H6N4C_5H_6N_4 with a molecular weight of approximately 134.13 g/mol.

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Compounds related to this structure have shown promising results against various cancer cell lines.
  • Antibacterial Activity : Some derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Cytokine Modulation : Research indicates potential in modulating immune responses through cytokine inhibition.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of this compound. For instance:

  • A derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines .
  • Another study noted that structural modifications led to enhanced activity against these cell lines, indicating the importance of substituent positioning on the triazole ring for efficacy.

Antibacterial Activity

The antibacterial properties of compounds similar to this compound have been explored extensively:

  • In Vitro Studies : Compounds showed moderate to good antibacterial activities with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Cytokine Modulation

Research involving the modulation of cytokine production has revealed that certain derivatives can inhibit IL-17A production:

  • In a mouse model using IL-18/23-induced cytokine expression, significant dose-dependent inhibition was observed . This suggests potential applications in autoimmune diseases such as psoriasis.

Case Studies and Research Findings

A selection of key studies provides insight into the biological activities and mechanisms associated with this compound:

StudyFindings
Demonstrated robust inhibition of IL-17A production in a human whole-blood assay.
Identified potent antitumor activity with specific IC50 values across various cancer cell lines.
Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Q & A

Q. Q: What are the standard synthetic protocols for preparing 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine?

A: A widely used method involves cyclization reactions with reagents such as N,N-dimethylformamide dimethyl acetal (DMFDMA), hydroxylamine hydrochloride, and polyphosphoric acid (PPA). For example:

Amination : React pyrazine precursors with DMFDMA in chloroform under reflux to form intermediates.

Cyclization : Treat the intermediate with hydroxylamine hydrochloride and triethylamine in ethanol, followed by PPA-mediated cyclization at elevated temperatures .

Methylation : Introduce methyl groups via acetylation or alkylation steps, depending on precursor availability.

Advanced Synthesis

Q. Q: How can cyclization failures or incomplete ring formation be addressed during synthesis?

A: Failed cyclization often stems from steric hindrance or improper reagent stoichiometry. Strategies include:

  • Alternative Oxidants : Replace PPA with iodine, Pb(OAc)₄, or electrochemical methods to enhance N–N bond formation .
  • Precursor Optimization : Use ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate as a starting material to improve regioselectivity .
  • Reaction Monitoring : Employ LC-MS or <sup>1</sup>H NMR to track intermediates and adjust reaction conditions in real time .

Basic Biological Activity

Q. Q: What biological activities are associated with this compound derivatives?

A: Key activities include:

  • Antimicrobial Effects : Inhibition of clinical pathogens via disruption of membrane integrity or enzyme function .
  • DPP-4 Inhibition : Potential for treating type 2 diabetes by blocking dipeptidyl peptidase IV .
  • Adenosine Receptor Antagonism : High selectivity for A2A receptors, relevant in neurodegenerative disease research .

Advanced Biological Activity

Q. Q: How can computational methods guide the design of bioactive analogs?

A:

Molecular Docking : Use tools like AutoDock to predict binding affinities for targets like lanosterol-14α-demethylase or cyclooxygenase-2 .

SAR Analysis : Modify substituents (e.g., alkylthio groups at position 6) to enhance bioavailability or receptor selectivity .

In Silico ADMET : Predict pharmacokinetic properties (e.g., logP, solubility) using QSAR models to prioritize synthetic targets .

Data Contradictions

Q. Q: How to resolve discrepancies in reported bioactivity across studies?

A:

  • Assay Standardization : Cross-validate results using identical cell lines (e.g., HEK293 for adenosine receptors) and IC50 measurement protocols .
  • Structural Confirmation : Verify compound purity via <sup>13</sup>C NMR and X-ray crystallography to rule out impurities affecting activity .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., fungistatic vs. antiviral assays) to identify context-dependent effects .

Characterization Techniques

Q. Q: What advanced spectroscopic methods are critical for structural elucidation?

A:

  • <sup>13</sup>C NMR : Resolve substituent conformations (e.g., axial vs. equatorial methyl groups) using chemical shift anisotropy and nuclear Overhauser effects .
  • Mass Spectrometry : Confirm molecular weights with high-resolution MS (e.g., HR-ESI-MS) and compare fragmentation patterns to reference libraries .
  • X-ray Diffraction : Determine crystal packing and hydrogen-bonding motifs to correlate structure with stability .

Functionalization Strategies

Q. Q: How to achieve regioselective functionalization at position 7 of the pyrazine ring?

A:

  • Nitration : Use HNO3 in H2SO4 at 0°C to introduce nitro groups at position 7, followed by reduction to amines .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis for C–C bond formation .
  • Thiolation : React with Lawesson’s reagent or alkylthiols to install sulfur-containing substituents .

Piperazine Derivatives

Q. Q: What synthetic routes improve oral bioavailability in piperazine-containing analogs?

A:

Intermediate Design : Use pteridin-4-one intermediates to introduce piperazine moieties without steric clashes .

Prodrug Strategies : Mask polar groups (e.g., amines) with acetyl or trifluoroacetate protections to enhance intestinal absorption .

In Vivo Testing : Evaluate pharmacokinetics in rodent models (e.g., rat catalepsy) to optimize dosing regimens .

Structural Modifications

Q. Q: How do methyl and alkylthio groups influence bioactivity?

A:

  • Methyl Groups : Enhance metabolic stability by blocking CYP450 oxidation sites .
  • Alkylthio Substituents : Improve lipophilicity and membrane permeability, critical for CNS-targeted compounds .
  • Electron-Withdrawing Groups : Increase binding affinity to enzymes like DPP-4 by polarizing the triazolo ring .

Industrial Translation

Q. Q: What challenges arise when scaling up synthesis for preclinical studies?

A:

  • Reagent Costs : Replace expensive catalysts (e.g., Pd) with ligand-free systems or recyclable reagents .
  • Purification : Optimize column chromatography conditions or switch to recrystallization for high-throughput batches .
  • Safety : Mitigate risks from exothermic reactions (e.g., PPA cyclization) using controlled temperature gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.